molecular formula C12H25NaO4S B009955 Sodium dodecyl sulfate-d25 CAS No. 110863-24-6

Sodium dodecyl sulfate-d25

Cat. No.: B009955
CAS No.: 110863-24-6
M. Wt: 313.53 g/mol
InChI Key: DBMJMQXJHONAFJ-YCGROXIYSA-M
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Description

Sodium dodecyl sulfate-d25 is a deuterated form of sodium dodecyl sulfate, an anionic surfactant widely used in various applications. The deuterium atoms replace the hydrogen atoms in the dodecyl chain, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is known for its ability to disrupt lipid membranes and denature proteins, making it a valuable tool in biochemical and biophysical research .

Mechanism of Action

Target of Action

Sodium dodecyl sulfate-d25 (SDS-d25) is an anionic surfactant . Its primary targets are lipids and proteins . It interacts with these biomolecules due to its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .

Mode of Action

SDS-d25 interacts with proteins and lipids by disrupting the non-covalent bonds that maintain their structure . This interaction results in the denaturation of proteins, meaning it causes the proteins to lose their native structure . For lipids, SDS-d25 can solubilize them, effectively breaking down lipid structures .

Biochemical Pathways

The primary biochemical pathway affected by SDS-d25 is protein denaturation . This process involves the disruption of the secondary and tertiary structures of proteins, which can affect the protein’s function. In the case of DNA extraction, SDS-d25 is used to denature proteins, allowing for the DNA to be separated .

Pharmacokinetics

As a surfactant, it is known to interact with biological membranes, which could influence its absorption and distribution .

Result of Action

The primary result of SDS-d25’s action is the denaturation of proteins and the solubilization of lipids . This can have various effects at the molecular and cellular level, depending on the specific proteins and lipids targeted. In the context of laboratory use, this property is often exploited for processes such as protein analysis and DNA extraction .

Action Environment

The action of SDS-d25 can be influenced by environmental factors. For instance, it is known to decompose in humid and hot air . Therefore, the efficacy and stability of SDS-d25 can be affected by factors such as temperature and humidity .

Safety and Hazards

SDS-d25 is flammable and harmful if swallowed . It is toxic in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research on SDS-d25 could focus on its applications in various fields such as biological NMR applications , protein folding/unfolding studies, and structural biology .

Biochemical Analysis

Biochemical Properties

Sodium Dodecyl Sulfate-d25 interacts with various biomolecules, primarily proteins, in biochemical reactions . It is known to disrupt protein structure, leading to denaturation and unfolding . This property is utilized in techniques such as SDS-PAGE, where proteins are denatured and separated based on their molecular weight .

Cellular Effects

This compound has significant effects on cells. It can permeate cell membranes, causing changes in cell function . It can disrupt membrane integrity, leading to increased permeability . This can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves disruption of biomolecular structures. It binds to proteins, disrupting their secondary structure and leading to denaturation . This is due to the hydrophobic interactions between the dodecyl chain of SDS-d25 and the hydrophobic regions of proteins .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been shown to cause extensive degradation of proteins over time . Its stability and long-term effects on cellular function have been observed in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. High doses can lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of surfactants. It is metabolized by bacteria such as Pseudomonas sp., which possess enzymes capable of breaking down SDS into simpler compounds .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It can permeate cell membranes and distribute throughout the cell

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its surfactant properties, it is likely to be found in areas of the cell where it can interact with lipid bilayers, such as the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dodecyl sulfate-d25 is synthesized by reacting dodecyl alcohol-d25 with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:

    Temperature: 50-70°C

    Solvent: Anhydrous conditions to prevent hydrolysis

    Catalyst: None required

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium dodecyl sulfate-d25 primarily undergoes:

    Substitution Reactions: The sulfate group can be substituted by nucleophiles under basic conditions.

    Oxidation Reactions: The dodecyl chain can be oxidized to form sulfonates.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or other strong bases

    Oxidation: Potassium permanganate or hydrogen peroxide

Major Products:

Scientific Research Applications

Sodium dodecyl sulfate-d25 is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

    Sodium dodecyl sulfate: The non-deuterated form, widely used in similar applications.

    Sodium laureth sulfate: An ethoxylated version with similar surfactant properties.

    Ammonium lauryl sulfate: A similar anionic surfactant with different cationic counterpart.

Uniqueness: Sodium dodecyl sulfate-d25 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other analytical techniques where isotopic labeling is required. This property distinguishes it from its non-deuterated counterparts and other similar surfactants .

Properties

IUPAC Name

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMJMQXJHONAFJ-YCGROXIYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635724
Record name Sodium (~2~H_25_)dodecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110863-24-6
Record name Sodium (~2~H_25_)dodecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dodecyl sulfate-d25
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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